benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 80082-81-1
VCID: VC8170393
InChI: InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m0/s1
SMILES: C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate

CAS No.: 80082-81-1

Cat. No.: VC8170393

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate - 80082-81-1

Specification

CAS No. 80082-81-1
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Standard InChI InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m0/s1
Standard InChI Key NQXRQYKIEKLAHI-VIFPVBQESA-N
Isomeric SMILES C1[C@@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2
SMILES C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate (IUPAC name: benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate) is a chiral compound with a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.23 g/mol. Its stereochemistry is defined by the (3S) configuration of the azetidinone ring, a four-membered β-lactam structure fused to the carbamate group. The benzyl moiety provides steric protection and enables selective deprotection under mild conditions.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Namebenzyl N-[(3S)-2-oxoazetidin-3-yl]carbamatePubChem
Molecular FormulaC₁₁H₁₂N₂O₃PubChem
Molecular Weight220.23 g/molCalculated
InChIInChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m0/s1PubChem

The azetidinone ring’s strained geometry enhances its reactivity, particularly in nucleophilic acyl substitution reactions, while the carbamate group serves as a stable yet reversible protective group for amines.

Synthesis and Reaction Pathways

The synthesis of benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate typically involves a two-step strategy:

Azetidinone Ring Formation

The azetidinone core is synthesized via the Staudinger reaction, a [2+2] cycloaddition between an imine and a ketene. This method ensures high stereochemical fidelity, critical for maintaining the (3S) configuration.

Key Reaction:

Azetidinone+Benzyl chloroformateEt3N, CH2Cl2Benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate\text{Azetidinone} + \text{Benzyl chloroformate} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{Benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate}

Functional Role in Organic Synthesis

Amine Protection Strategy

Carbamates are favored over alternative protecting groups (e.g., tert-butoxycarbonyl [Boc] or fluorenylmethyloxycarbonyl [Fmoc]) due to their compatibility with diverse reaction conditions. The benzyl group in this compound allows selective removal via catalytic hydrogenation (H₂/Pd-C) or acidolysis (e.g., HBr/AcOH), offering flexibility in multi-step syntheses.

Stability and Reactivity

  • pH Sensitivity: Stable under basic conditions but hydrolyzes in strong acids.

  • Thermal Stability: Decomposes above 150°C, limiting high-temperature applications.

Comparative Analysis with Similar Compounds

Table 2: Protecting Group Comparison

Protecting GroupRemoval ConditionsStability Profile
Benzyl carbamateH₂/Pd-C, HBr/AcOHModerate acid/base stability
BocTFA, HCl/dioxaneLabile to acids
FmocPiperidine, morpholineBase-labile

The benzyl carbamate’s orthogonal deprotection profile makes it ideal for sequential synthesis strategies, particularly in solid-phase peptide synthesis (SPPS).

Applications in Pharmaceutical Chemistry

β-Lactam Antibiotic Intermediates

The azetidinone ring is a key structural motif in β-lactam antibiotics (e.g., penicillins, cephalosporins). This compound serves as a precursor for functionalized β-lactams through ring-opening reactions or side-chain modifications.

Peptide Synthesis

As a temporary protecting group, it enables precise control over amino acid coupling sequences. For example, in the synthesis of cyclic peptides, the carbamate’s selective removal facilitates macrocyclization without side-chain interference.

Future Research Directions

  • Enzymatic Deprotection: Exploring lipase- or protease-mediated cleavage for greener synthesis.

  • Hybrid Protecting Groups: Designing carbamates with photolabile or redox-active triggers.

  • Expanded Substrate Scope: Adapting the compound for oligonucleotide and glycan synthesis.

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